KKI-5 TFA (Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 trifluoroacetate) is a highly specific, synthetic hexapeptide inhibitor of tissue kallikrein (KLK1). Designed to precisely map the amino acid 386-391 region of bovine kininogen-1, it acts as a competitive substrate analog that blocks the kallikrein proteolytic site [1]. In procurement contexts, the trifluoroacetate salt form is prioritized over the free base due to its higher aqueous solubility and handling stability, making it a critical reagent for oncology research, specifically in attenuating breast cancer cell invasion, and for distinguishing tissue kallikrein activity from other serine proteases .
Substituting KKI-5 TFA with broad-spectrum serine protease inhibitors (such as aprotinin or PMSF) or plasma kallikrein-specific inhibitors (such as ecallantide) fundamentally compromises assay integrity. Tissue kallikrein (KLK1) and plasma kallikrein (KLKB1) possess distinct substrate specificities and physiological roles; using a non-selective or mismatched inhibitor leads to off-target blockade of the coagulation cascade and confounding experimental data [1]. Furthermore, attempting to use the KKI-5 free base instead of the TFA salt introduces severe solubility bottlenecks, often requiring cytotoxic organic solvents that artificially alter cell viability in sensitive invasion assays .
For live-cell assays, solvent selection is critical. KKI-5 TFA salt demonstrates high aqueous solubility, achieving concentrations of 9.09 mg/mL (10.24 mM) in water and 12.5 mg/mL in PBS with ultrasonication . In contrast, hydrophobic peptide free bases typically exhibit poor aqueous solubility (<1 mg/mL), necessitating the use of DMSO or other organic solvents. The TFA salt's >9-fold solubility advantage allows researchers to formulate the inhibitor entirely in aqueous buffers, eliminating solvent-induced cytotoxicity in sensitive breast cancer cell invasion models .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | KKI-5 TFA: 9.09 mg/mL in H2O, 12.5 mg/mL in PBS |
| Comparator Or Baseline | Typical peptide free base: <1 mg/mL in H2O (requires DMSO) |
| Quantified Difference | >9-fold increase in aqueous solubility |
| Conditions | Reconstitution in standard biological buffers (H2O, PBS) at room temperature |
High aqueous solubility eliminates the need for cytotoxic organic co-solvents, ensuring that observed reductions in cell invasion are due to kallikrein inhibition, not solvent toxicity.
KKI-5 is engineered to exactly match the Ser386-Gln392 sequence of bovine kininogen-1, encompassing the specific aa388-389 cleavage site [1]. This substrate-mimetic design provides highly targeted competitive inhibition of tissue kallikrein. When compared to broad-spectrum serine protease inhibitors like aprotinin, which indiscriminately block multiple targets including trypsin, plasmin, and plasma kallikrein, KKI-5 ensures that downstream phenotypic changes (such as attenuated cell invasion) are exclusively linked to tissue kallikrein blockade [1].
| Evidence Dimension | Binding Site Homology and Specificity |
| Target Compound Data | KKI-5: 100% homology to the kininogen-1 cleavage site (aa386-391) |
| Comparator Or Baseline | Broad-spectrum inhibitors (e.g., Aprotinin): Non-specific binding across multiple serine proteases |
| Quantified Difference | Exclusive targeting of the tissue kallikrein proteolytic pocket |
| Conditions | Rational drug design and competitive binding assays |
Procuring a highly specific substrate analog prevents off-target data artifacts, which is essential for validating tissue kallikrein as a therapeutic target in oncology.
In peptide procurement, truncated impurities can act as partial agonists or competitive antagonists, skewing assay results. Commercial KKI-5 TFA is synthesized and purified to >98% purity via HPLC . Compared to crude peptide mixtures or lower-grade syntheses (<90% purity), this high-purity standard ensures lot-to-lot consistency. This strict purity threshold is critical for generating reproducible dose-response curves in high-throughput screening and complex metastasis models .
| Evidence Dimension | Analytical Purity |
| Target Compound Data | KKI-5 TFA: >98% purity (HPLC) |
| Comparator Or Baseline | Crude peptide syntheses: <90% purity with truncated impurities |
| Quantified Difference | Elimination of biologically active truncated peptide impurities |
| Conditions | High-throughput screening and in vitro cellular assays |
Procuring high-purity peptides guarantees reproducible pharmacological data, reducing the risk of assay failure and wasted research capital.
KKI-5 TFA is a primary reagent for in vitro breast cancer cell invasion assays. Its high aqueous solubility prevents solvent-induced cytotoxicity, allowing researchers to isolate the specific role of tissue kallikrein in tumor metastasis .
Due to its exact sequence homology to the kininogen-1 cleavage site, KKI-5 TFA serves as a critical benchmark inhibitor in biochemical assays designed to differentiate tissue kallikrein activity from plasma kallikrein and other serine proteases [1].
Procured for studies focusing on the physiological cleavage of kininogen-1, providing a highly targeted tool to block the specific proteolytic event without disrupting broader enzymatic cascades [1].